molecular formula C24H30N8O5 B11929059 Methotrexate alpha-tert-butyl ester

Methotrexate alpha-tert-butyl ester

Cat. No.: B11929059
M. Wt: 510.5 g/mol
InChI Key: HTMMDBDGHQUHPW-INIZCTEOSA-N
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Description

Methotrexate alpha-tert-butyl ester is a derivative of methotrexate, a well-known antimetabolite and antifolate agent. Methotrexate is widely used as an immunosuppressant and antineoplastic agent. The alpha-tert-butyl ester modification is designed to enhance the pharmacokinetic properties of methotrexate, potentially improving its therapeutic efficacy and reducing side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methotrexate alpha-tert-butyl ester involves the esterification of methotrexate. This process typically includes the protection of the carboxyl group of methotrexate using tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Methotrexate alpha-tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methotrexate alpha-tert-butyl ester has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential to enhance the delivery and efficacy of methotrexate in biological systems.

    Medicine: Explored for its potential to improve the pharmacokinetic properties of methotrexate, making it more effective in treating cancer and autoimmune diseases.

    Industry: Used in the development of new drug formulations and delivery systems.

Mechanism of Action

Methotrexate alpha-tert-butyl ester exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition leads to a decrease in the synthesis of nucleotides, which are essential for DNA and RNA synthesis. The alpha-tert-butyl ester modification is designed to improve the compound’s stability and bioavailability, enhancing its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methotrexate alpha-tert-butyl ester is unique due to its ester modification, which enhances its pharmacokinetic properties. This modification aims to improve the compound’s stability, bioavailability, and therapeutic efficacy compared to unmodified methotrexate .

Properties

Molecular Formula

C24H30N8O5

Molecular Weight

510.5 g/mol

IUPAC Name

(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C24H30N8O5/c1-24(2,3)37-22(36)16(9-10-17(33)34)29-21(35)13-5-7-15(8-6-13)32(4)12-14-11-27-20-18(28-14)19(25)30-23(26)31-20/h5-8,11,16H,9-10,12H2,1-4H3,(H,29,35)(H,33,34)(H4,25,26,27,30,31)/t16-/m0/s1

InChI Key

HTMMDBDGHQUHPW-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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